![molecular formula C8H9ClN4 B1443964 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140910-91-4](/img/structure/B1443964.png)
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the CAS Number: 140910-91-4 . It has a molecular weight of 196.64 . The compound is solid in physical form and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives has been elaborated in the field of medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is represented by the linear formula C8H9ClN4 . The InChI Code for the compound is 1S/C8H9ClN4/c1-5(2)7-11-12-8-6(9)10-3-4-13(7)8/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a solid compound with a molecular weight of 196.64 . It is stored at temperatures between 2-8°C .Scientific Research Applications
-
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : The compound has been tested for its antibacterial activities .
- Method : The antibacterial activities were tested using the microbroth dilution method .
- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
-
Antimicrobial Activity
-
Anti-proliferative Activity
- Field : Medicinal Chemistry
- Application : The compound has been tested for its anti-proliferative activities .
- Method : The anti-proliferative activities were tested against selected cancer cell lines .
- Results : Among the most potent anti-proliferative screened compounds against the three selected cancer cell lines, one compound was selected for cell cycle analysis .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : The compound is used as a building block in the synthesis of other complex organic compounds .
- Method : The synthesis involves various organic reactions, starting from commercially available nonexpensive reagents .
- Results : The methods provide quick and multigram access to the target derivatives .
-
Drug Discovery
- Field : Medicinal Chemistry
- Application : The compound is used in the discovery of new drug-like compounds .
- Method : The compound is used as a starting point for the synthesis of a series of derivatives, which are then tested for their biological activity .
- Results : Among the synthesized compounds, one compound exhibited excellent activity .
- Chemical Labeling
- Field : Biochemistry
- Application : The compound is used as a chemical label to shed light on biochemical mechanisms .
- Method : The compound is attached to other molecules of interest, and its behavior is studied to understand the behavior of the molecule of interest .
- Results : The use of the compound as a chemical label has helped to elucidate various biochemical mechanisms .
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling the compound .
properties
IUPAC Name |
8-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)7-11-12-8-6(9)10-3-4-13(7)8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBJYOSQWWQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



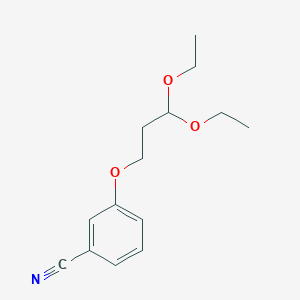
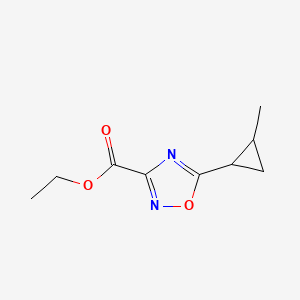
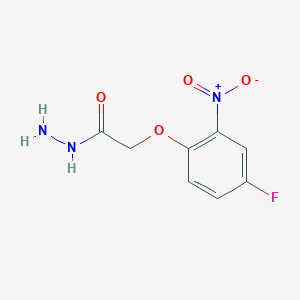
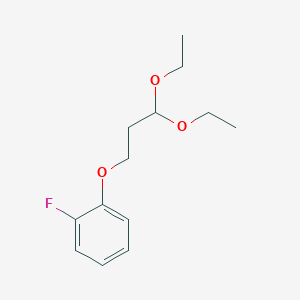
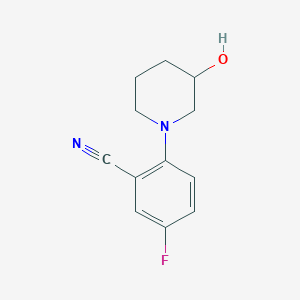
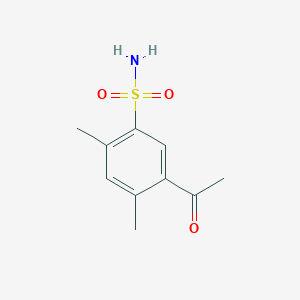
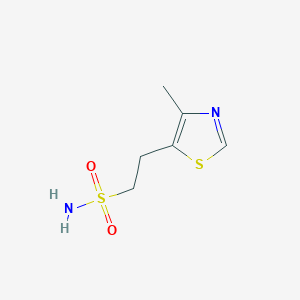
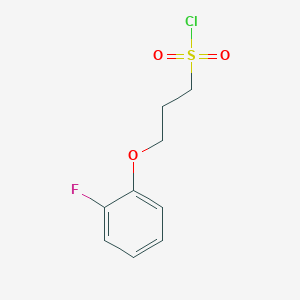
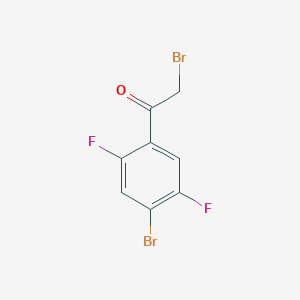
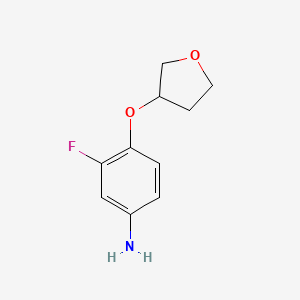
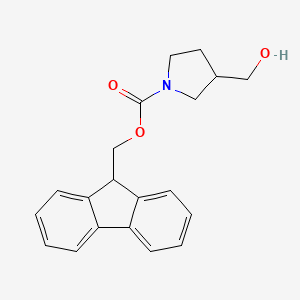

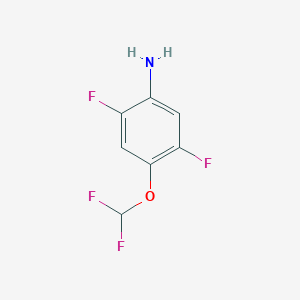
![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)